molecular formula C22H20O7 B6508581 ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 843669-73-8

ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B6508581
CAS RN: 843669-73-8
M. Wt: 396.4 g/mol
InChI Key: KKKYBMJDOTXWNS-UHFFFAOYSA-N
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Description

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, commonly known as EMB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and has a molecular weight of 288.32 g/mol. EMB is a colorless solid that is odorless and non-toxic. It is often used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

EMB has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-linked immunosorbent assays (ELISAs) to detect the presence of antibodies in a sample. It has also been used in the synthesis of other compounds, such as esters and amides. In addition, EMB has been used as a ligand in the synthesis of metal complexes, which can be used for catalytic reactions.

Mechanism of Action

The mechanism of action of EMB is not fully understood. However, it is believed that EMB binds to certain proteins in the body, which can then lead to various biochemical and physiological responses. It is also believed that EMB can interact with certain enzymes, which can lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
EMB has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This can lead to an anti-inflammatory effect. In addition, EMB has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have a positive effect on cognitive function.

Advantages and Limitations for Lab Experiments

EMB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is non-toxic and has a relatively low molecular weight. However, there are some limitations to using EMB in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for the use of EMB in scientific research. It could be used as a substrate for enzyme-linked immunosorbent assays (ELISAs) to detect the presence of antibodies in a sample. It could also be used in the synthesis of other compounds, such as esters and amides. In addition, EMB could be used as a ligand in the synthesis of metal complexes, which could be used for catalytic reactions. Finally, further research could be conducted to better understand the biochemical and physiological effects of EMB, as well as its mechanism of action.

Synthesis Methods

EMB can be synthesized by a number of methods. One of the most common methods is the esterification of benzoic acid with 2-methylpropanol in the presence of an acid catalyst. This method produces a yield of approximately 70%. Another method of synthesis involves the reaction of ethylbenzene with 2-methylpropanol in the presence of an acid catalyst, which produces a yield of approximately 80%.

properties

IUPAC Name

ethyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKYBMJDOTXWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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